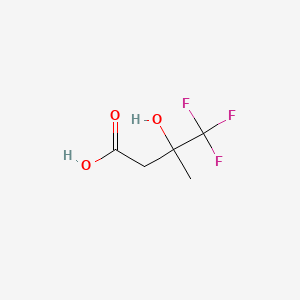

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGOWYCFRASTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955375 | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-03-4 | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal fluorinated building block in medicinal chemistry and materials science.[1] Its stereospecific incorporation into larger molecules can significantly alter their biological activity, metabolic stability, and physicochemical properties. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of its synthesis.

Introduction: The Significance of Fluorinated Hydroxy Acids

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in modern drug design. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile. This compound, possessing both a trifluoromethyl group and a chiral hydroxyl center, serves as a valuable precursor for complex, biologically active compounds.

This whitepaper delineates two robust and widely applicable synthetic pathways to this target molecule:

-

The Reformatsky Reaction: A classic organometallic approach involving the reaction of an α-halo ester with a trifluoromethyl ketone.

-

Direct Nucleophilic Trifluoromethylation: A modern method utilizing a trifluoromethylating agent to react with an acetoacetate derivative.

Furthermore, we will address the critical step of resolving the resulting racemic mixture to obtain enantiomerically pure forms of the acid, a frequent requirement for pharmaceutical applications.

Synthetic Strategy I: The Reformatsky Reaction

The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters.[2] It utilizes an organozinc reagent, often called a "Reformatsky enolate," which is generated in situ from an α-halo ester and metallic zinc.[3] These zinc enolates are notably less basic and reactive than their lithium or magnesium (Grignard) counterparts, which allows for excellent chemoselectivity; they readily add to aldehydes and ketones without attacking the ester functionality.[2][4]

Mechanistic Rationale

The reaction proceeds through several distinct steps:

-

Oxidative Addition: Activated zinc metal inserts into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate), forming an organozinc intermediate.[3]

-

Enolate Formation: This intermediate rearranges to form the zinc enolate. In the solid state, these can exist as cyclic dimers.[2]

-

Nucleophilic Addition: The carbonyl oxygen of the trifluoromethyl ketone (1,1,1-trifluoroacetone) coordinates to the zinc atom. This is followed by a nucleophilic attack from the enolate carbon onto the carbonyl carbon, typically through a six-membered chair-like transition state.[3]

-

Hydrolysis (Workup): An acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.

-

Saponification: The final step involves the hydrolysis of the ester to the desired carboxylic acid.

Caption: Workflow for the Reformatsky-based synthesis.

Detailed Experimental Protocol: Reformatsky Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions. All work should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Part A: Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoate

-

Zinc Activation: To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add activated zinc dust (1.2 eq) and a crystal of iodine. Briefly heat the flask under an inert atmosphere (N₂ or Ar) until purple iodine vapors are observed, then allow it to cool. This process removes surface oxides from the zinc.

-

Initiation: Add a small portion of a solution of ethyl bromoacetate (1.1 eq) and 1,1,1-trifluoroacetone (1.0 eq) in anhydrous THF (2 M) to the activated zinc.

-

Reaction: Gently warm the mixture to initiate the reaction, which is often indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remainder of the THF solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure full consumption of the ketone.

-

Workup: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by silica gel column chromatography.

Part B: Hydrolysis to this compound

-

Saponification: Dissolve the purified ester from Part A in a mixture of ethanol and water. Add an excess of NaOH (2-3 eq) and stir the mixture at room temperature or gentle heat until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with cold HCl (e.g., 1 M) to a pH of ~2.

-

Extraction & Isolation: Extract the acidic aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude acid, which can be further purified by recrystallization.

Synthetic Strategy II: Nucleophilic Trifluoromethylation

The direct addition of a trifluoromethyl nucleophile to a carbonyl group is a highly efficient and atom-economical method for synthesizing trifluoromethylated alcohols.[5] For this target molecule, the strategy involves the reaction of a CF₃⁻ equivalent with a readily available β-ketoester, such as ethyl acetoacetate.

Mechanistic Rationale & Key Reagents

The primary challenge in this approach is the inherent instability of the trifluoromethyl anion (CF₃⁻), which can readily decompose to difluorocarbene (:CF₂) and a fluoride ion.[6] Modern methodologies have overcome this by generating the CF₃⁻ nucleophile in situ at low temperatures in the presence of the electrophile.

Two common sources of the CF₃⁻ nucleophile are:

-

Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a stable, liquid reagent that, upon activation with a nucleophilic catalyst (e.g., a fluoride source like TBAF or CsF), transfers the CF₃ group to the carbonyl.

-

Fluoroform (HCF₃): Also known as HFC-23, fluoroform is an inexpensive industrial byproduct.[6] Deprotonation with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) in a suitable solvent system generates the CF₃⁻ nucleophile.[7] The combination of K⁺ and a glyme solvent is particularly effective.[6][7]

The reaction involves the direct nucleophilic attack of the generated CF₃⁻ on the ketone carbonyl of ethyl acetoacetate, followed by an aqueous workup to protonate the resulting tertiary alkoxide.

Caption: Workflow for nucleophilic trifluoromethylation.

Detailed Experimental Protocol: Fluoroform-based Synthesis

Disclaimer: This protocol involves the use of a potent greenhouse gas (HCF₃) and highly reactive bases. It requires specialized equipment and should only be performed by experienced chemists.

Part A: Synthesis of Ethyl 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoate

-

Setup: In a flame-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet, add a solution of ethyl acetoacetate (1.0 eq) in anhydrous triglyme.

-

Cooling: Cool the solution to -40°C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Base Addition: Slowly add a solution of KHMDS (1.5-2.0 eq) in THF to the cooled reaction mixture, ensuring the internal temperature does not rise significantly.

-

Fluoroform Introduction: Bubble fluoroform gas (HCF₃, ~1.1 eq) through the stirred solution for a designated period. The reaction progress should be monitored by taking aliquots and analyzing via ¹⁹F NMR or GC-MS.

-

Workup: Once the reaction is complete, quench it at -40°C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Part B: Hydrolysis to the Carboxylic Acid

Follow the saponification and acidification procedure as described in Section 2.2, Part B.

Comparative Analysis of Synthetic Routes

| Parameter | Reformatsky Reaction | Nucleophilic Trifluoromethylation (HCF₃) |

| Key Reagents | α-halo ester, Zinc, CF₃-ketone | β-ketoester, HCF₃, KHMDS |

| Temperature | Reflux (e.g., ~65°C in THF) | Low Temperature (-40°C) |

| Advantages | Well-established, reliable, tolerant of many functional groups.[4] | Highly atom-economical, uses inexpensive HCF₃ feedstock.[6] |

| Disadvantages | Requires stoichiometric metal, potential for Wurtz coupling side products. | Requires cryogenic conditions, specialized gas handling, strong base. |

| Substrate Cost | 1,1,1-trifluoroacetone can be costly. | Ethyl acetoacetate is inexpensive. |

Chiral Resolution

The syntheses described above produce a racemic mixture of this compound. For pharmaceutical applications, isolating a single enantiomer is often essential. A highly effective method for this is classical resolution via diastereomeric salt formation.

The racemic acid can be resolved by crystallization with a chiral amine, such as (R)- or (S)-1-phenylethylamine.[8] The procedure typically involves dissolving the racemic acid and one equivalent of the chiral amine in a suitable solvent like absolute ethanol. The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling. After filtration, the enantiomerically enriched acid can be recovered by treating the salt with a strong acid and extracting it into an organic solvent.[8] The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatizing the acid (e.g., to its methyl ester) and using NMR with a chiral shift reagent like Mosher's acid.[8]

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The choice between the classic Reformatsky reaction and modern nucleophilic trifluoromethylation depends on the available laboratory infrastructure, cost considerations, and desired scale. The Reformatsky approach offers operational simplicity and robustness, while the use of fluoroform provides a more atom-economical and potentially cost-effective route, albeit with greater technical demands. For applications in drug discovery, subsequent chiral resolution is a critical, well-documented step to access the enantiopure building blocks that are vital for developing next-generation therapeutics.

References

- 1. This compound | C5H7F3O3 | CID 136168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. chimia.ch [chimia.ch]

Enantioselective Synthesis of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid: A Technical Guide

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (–CF3), in particular, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the development of synthetic methodologies for accessing chiral building blocks containing the trifluoromethyl moiety is of paramount importance. 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid is a key chiral intermediate used in the synthesis of various pharmaceuticals. This guide provides an in-depth overview of the primary enantioselective strategies for its synthesis, focusing on catalytic asymmetric reduction of trifluoromethyl ketones and biocatalytic approaches.

I. Catalytic Asymmetric Reduction of Trifluoromethyl Ketones

A prevalent and effective strategy for the enantioselective synthesis of this compound and its derivatives involves the asymmetric reduction of a corresponding trifluoromethyl ketone precursor. This approach leverages chiral catalysts to control the stereochemical outcome of the reduction, yielding the desired enantiomer of the trifluoromethyl carbinol with high selectivity.

A. Foundational Principles

The core of this methodology lies in the transfer of a hydride to the carbonyl carbon of the trifluoromethyl ketone. The facial selectivity of this hydride attack is directed by a chiral catalyst, which transiently coordinates to the substrate. The steric and electronic properties of the chiral ligand environment around the metal center dictate which face of the ketone is more accessible, leading to the preferential formation of one enantiomer of the alcohol.

A variety of catalytic systems have been developed for this purpose, often employing transition metals such as ruthenium, rhodium, or iridium complexed with chiral ligands. The choice of catalyst, solvent, and reaction conditions is critical to achieving high enantioselectivity and yield.

B. Experimental Protocol: Asymmetric Hydrogenation

The following protocol is a representative example of an asymmetric transfer hydrogenation of a trifluoromethyl ketone, a common method for producing chiral trifluoromethyl alcohols.

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox, a solution of the chiral catalyst, for example, a Ru(II) complex with a chiral diamine ligand, is prepared in an appropriate anhydrous solvent (e.g., isopropanol).

-

Reaction Setup: The trifluoromethyl ketone precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, is dissolved in the same solvent in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: The catalyst solution is then transferred to the reaction vessel containing the substrate.

-

Reaction: The reaction mixture is stirred at a controlled temperature, often ranging from room temperature to slightly elevated temperatures, for a specified period (typically several hours to a day). The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoate.

-

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water), followed by acidic workup to yield the target this compound.

C. Key Performance Indicators

The efficacy of different catalytic systems can be compared based on several key parameters. The following table summarizes representative data from various asymmetric reduction methodologies for trifluoromethyl ketones.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |

| Ru(II)-Chiral Diamine | Ethyl 4,4,4-trifluoro-3-oxobutanoate | >95 | >98 |

| Rh(I)-Chiral Phosphine | 1,1,1-Trifluoro-2-acetoxypropan-2-one | 90 | 95 |

| Ir(I)-Chiral Ligand | 4,4,4-Trifluoroacetoacetate | 85 | 92 |

D. Mechanistic Workflow

The following diagram illustrates the general catalytic cycle for an asymmetric transfer hydrogenation of a trifluoromethyl ketone.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

II. Biocatalytic Approaches: Enzymatic Reduction and Resolution

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes, particularly reductases and lipases, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.

A. Foundational Principles

Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols using a cofactor such as NADPH or NADH. The three-dimensional structure of the enzyme's active site creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the highly enantioselective addition of a hydride from the cofactor.

Kinetic Resolution: This strategy involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of the target alcohol. This results in a mixture of the acylated alcohol and the unreacted, enantiomerically enriched alcohol, which can then be separated.

B. Experimental Protocol: Whole-Cell Bioreduction

The use of whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), offers a cost-effective and operationally simple method for asymmetric reduction. The necessary enzymes and cofactors are present within the cells.

Step-by-Step Methodology:

-

Yeast Suspension: A suspension of baker's yeast is prepared in a buffered aqueous solution containing a carbon source, such as glucose or sucrose.

-

Substrate Addition: The trifluoromethyl ketone precursor, ethyl 4,4,4-trifluoroacetoacetate, is added to the yeast suspension.

-

Bioreduction: The mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 24-72 hours. During this time, reductases within the yeast cells reduce the ketone to the corresponding alcohol.

-

Work-up: The yeast cells are removed by filtration or centrifugation. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.

-

Purification: The combined organic extracts are dried and the solvent is evaporated. The crude product can be purified by column chromatography.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid as described previously.

C. Comparative Data for Biocatalytic Methods

Biocatalytic methods often provide high enantioselectivity under mild conditions.

| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) |

| Saccharomyces cerevisiae | Ethyl 4,4,4-trifluoroacetoacetate | 85.0 | 85.2[1] |

| Isolated Ketoreductase | 4,4,4-Trifluoro-3-oxobutanamide | >99 | >99 |

| Candida antarctica Lipase B (for resolution) | Racemic 4,4,4-trifluoro-3-hydroxybutanoate | ~50 | >99 |

D. Workflow for Biocatalytic Synthesis

The following diagram outlines the general workflow for a whole-cell biocatalytic reduction.

Caption: Workflow for whole-cell biocatalytic reduction.

III. Conclusion and Future Outlook

The enantioselective synthesis of this compound is a critical endeavor for the pharmaceutical and agrochemical industries. Both catalytic asymmetric reduction and biocatalytic methods offer effective and highly selective routes to this valuable chiral building block.

-

Catalytic Asymmetric Reduction provides a robust and well-established platform with a wide range of available catalysts and ligands, allowing for fine-tuning of reaction conditions to achieve high yields and enantioselectivities.

-

Biocatalysis represents a greener and often more selective alternative, operating under mild conditions and reducing the need for heavy metal catalysts. The continuous development of new enzymes through directed evolution and protein engineering will further expand the scope and efficiency of these methods.

The choice between these methodologies will depend on factors such as the desired scale of synthesis, cost considerations, and the specific stereochemical outcome required. Future research will likely focus on the development of more efficient and recyclable catalysts, as well as the discovery of novel biocatalysts with enhanced stability and broader substrate scope. The integration of these approaches, for instance in chemoenzymatic cascade reactions, holds significant promise for the future of chiral synthesis.

References

An In-depth Technical Guide to the Crystal Structure of Trifluoromethylated Hydroxy Acids

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing molecular properties. Among these, the trifluoromethyl (-CF3) group holds a position of particular significance. Its unique electronic and steric characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive exploration of the crystal structure of trifluoromethylated hydroxy acids, a class of compounds that are pivotal as building blocks in the synthesis of novel therapeutic agents.[1]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, crystallographic analysis, and solid-state behavior of these molecules. By understanding the intricate details of their crystal structures, we can better predict and modulate their physicochemical properties, ultimately accelerating the drug discovery process.

The Pivotal Role of the Trifluoromethyl Group in Crystal Engineering

The trifluoromethyl group is a powerful modulator of molecular properties due to its high electronegativity and steric bulk compared to a methyl group or a hydrogen atom.[2][3] These characteristics have profound implications for the crystal packing and intermolecular interactions of trifluoromethylated hydroxy acids.

Influence on Physicochemical Properties

The introduction of a -CF3 group can dramatically alter a molecule's characteristics:

-

Increased Lipophilicity: The -CF3 group significantly enhances lipophilicity, which can improve a drug candidate's ability to cross cell membranes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[4][5] This can increase the in vivo half-life of a drug, leading to improved therapeutic efficacy.

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity of nearby protons, such as the hydroxyl and carboxylic acid protons in hydroxy acids. This modulation can enhance interactions with biological targets, such as enzymes and receptors.[1][6]

The following diagram illustrates the cascading effects of trifluoromethylation on key drug-like properties.

Synthesis and Crystallization of Trifluoromethylated Hydroxy Acids

The synthesis of trifluoromethylated hydroxy acids often involves the nucleophilic addition of a trifluoromethyl group to a carbonyl compound.[7] Reagents such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a fluoride source, are commonly employed for this purpose.[7]

General Synthetic Protocol: Nucleophilic Trifluoromethylation

-

Reactant Preparation: Dissolve the starting carbonyl compound (e.g., a keto-acid or keto-ester) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Add the trifluoromethylating agent (e.g., TMSCF3) and a catalytic amount of a fluoride source (e.g., cesium fluoride or tetrabutylammonium fluoride) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) and monitor its progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., aqueous HCl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired trifluoromethylated hydroxy acid.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray crystallographic analysis. Slow evaporation of a saturated solution is a commonly used and effective technique.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent and a poor solvent can be effective. For example, dichloromethane and hexane are often a good combination.[8]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified trifluoromethylated hydroxy acid in the chosen solvent at room temperature or with gentle heating.

-

Slow Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

-

Crystal Mounting: Gently wash the crystals with a small amount of cold solvent and mount them on a goniometer head for X-ray diffraction analysis.

X-ray Crystallographic Analysis: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. The data obtained provides invaluable information about bond lengths, bond angles, torsion angles, and intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for determining the crystal structure of a trifluoromethylated hydroxy acid.

Case Study: Crystal Structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid

The crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid provides a clear example of the structural features of this class of compounds.[9] The crystallographic data reveals a monoclinic crystal system with the space group P21/c.[9]

| Parameter | Value |

| Chemical Formula | C5H7F3O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.9450(4) |

| b (Å) | 21.0079(10) |

| c (Å) | 8.5285(3) |

| β (°) | 101.240(2) |

| Volume (ų) | 1396.17(11) |

| Z | 8 |

| Table 1: Crystallographic Data for rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid.[9] |

Intermolecular Interactions in the Solid State

The crystal packing of trifluoromethylated hydroxy acids is predominantly governed by a network of hydrogen bonds. The hydroxyl and carboxylic acid moieties act as both hydrogen bond donors and acceptors, leading to the formation of robust supramolecular assemblies.[10]

Hydrogen Bonding Networks

In the crystal structure of rac-3,3,3-trifluoro-2-hydroxypropanoic acid, a fluorinated derivative of lactic acid, O—H⋯O hydrogen bonds and C—H⋯O contacts connect the molecules into sheets.[9] Similarly, in 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, intermolecular O—H⋯O hydrogen bonds link the molecules into supramolecular chains.[11]

The following diagram illustrates a common hydrogen bonding motif observed in the crystal structures of hydroxy acids, where the carboxylic acid groups form dimeric structures.

The Role of Organic Fluorine in Hydrogen Bonding

While traditionally considered a weak hydrogen bond acceptor, organic fluorine can participate in C—F···H interactions, which can contribute to the overall stability of the crystal lattice.[12][13] The presence of multiple fluorine atoms in the -CF3 group increases the likelihood of these weak interactions influencing the crystal packing.

Implications for Drug Development

A thorough understanding of the crystal structure of trifluoromethylated hydroxy acids is crucial for several aspects of drug development:

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit different physicochemical properties, including solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure of these building blocks allows for a more rational design of drug candidates with improved binding to their biological targets.

-

Formulation Development: The solid-state properties of a drug, which are dictated by its crystal structure, influence its stability, dissolution rate, and manufacturability.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. This guide has provided a detailed overview of the crystal structure of trifluoromethylated hydroxy acids, from their synthesis and crystallization to the intricate details of their solid-state architecture. By leveraging the insights gained from X-ray crystallography, researchers can make more informed decisions in the design and development of novel therapeutics with enhanced efficacy and safety profiles. The continued exploration of the crystal engineering principles governing these fascinating molecules will undoubtedly pave the way for future innovations in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl group imparts unique electronic properties that can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. This guide delves into the structural features, reactivity, and spectral characterization of this versatile compound. Furthermore, it presents detailed protocols for its synthesis and analysis, offering valuable insights for researchers and scientists engaged in drug discovery and development.

Introduction

The strategic introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a privileged functional group known to significantly modulate the physicochemical and pharmacokinetic properties of bioactive compounds. This compound emerges as a valuable chiral building block, integrating the influential trifluoromethyl group with a reactive carboxylic acid and a tertiary alcohol. This unique combination of functionalities provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. This guide aims to be an essential resource for researchers, offering a deep dive into the core characteristics of this compound and providing practical, field-proven methodologies for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Formula | C5H7F3O3 | [1][2] |

| Molecular Weight | 172.10 g/mol | [1][2] |

| CAS Number | 338-03-4 | [1][2] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 78.4-79.2 °C (racemic), 43.8-44.0 °C (enantiomerically pure) | [4] |

| Boiling Point | 87-90 °C at 0.5 mmHg | [5] |

| Hygroscopicity | Extremely hygroscopic | [4] |

Note: The enantiomerically pure form has a significantly lower melting point and is described as an extremely hygroscopic solid.

A predicted pKa value for the carboxylic acid proton is approximately 4.0, influenced by the electron-withdrawing nature of the trifluoromethyl group.

Solubility

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the tertiary alcohol, and the trifluoromethyl group.

The presence of the strongly electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid compared to its non-fluorinated analog. This group also influences the reactivity of the adjacent tertiary alcohol.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form the corresponding esters.

-

Amide Formation: Reaction with amines, often facilitated by coupling agents, to yield amides.

-

Reduction: Reduction to the corresponding primary alcohol, although this requires strong reducing agents and may also affect the tertiary alcohol.

Reactions of the Tertiary Alcohol Group

The tertiary hydroxyl group is less reactive than a primary or secondary alcohol but can participate in:

-

Protection/Deprotection: The hydroxyl group can be protected with standard protecting groups if necessary for a synthetic sequence.

-

Dehydration: Under strongly acidic and harsh conditions, dehydration to form an alkene is possible, though this may be accompanied by other side reactions.

Synthesis of this compound

The synthesis of racemic this compound is readily achieved from commercially available starting materials.

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

Ethyl trifluoroacetate

-

Acetone

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hypobromite solution (freshly prepared)

-

Sodium sulfite

-

Sodium chloride

-

Magnesium sulfate (anhydrous)

Procedure:

-

Claisen-type Condensation:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in anhydrous diethyl ether, add a mixture of ethyl trifluoroacetate and an excess of dry acetone dropwise with stirring at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4,4,4-trifluoro-3-hydroxy-3-methyl-2-butanone.

-

-

Haloform Reaction (Oxidation):

-

Dissolve the crude ketone in a suitable solvent like dioxane.

-

Add a freshly prepared solution of sodium hypobromite dropwise with vigorous stirring, maintaining the temperature below 20 °C.

-

After the addition, continue stirring for several hours at room temperature.

-

Destroy the excess hypobromite by adding a saturated solution of sodium sulfite.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined ethereal extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or sublimation to yield this compound.

-

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃, 300 MHz):

-

δ 1.45 (s, 3H): Singlet corresponding to the methyl protons (-CH₃).

-

δ 2.80 (s, 2H): Singlet for the methylene protons (-CH₂-).

-

Variable (br s, 2H): A broad singlet for the acidic proton of the carboxylic acid and the hydroxyl proton. The chemical shift of these protons is concentration and solvent dependent.

¹³C NMR (in CDCl₃, 75 MHz):

-

δ 23.0: Methyl carbon (-CH₃).

-

δ 42.0: Methylene carbon (-CH₂-).

-

δ 71.0 (q, J = 30 Hz): Quaternary carbon attached to the hydroxyl and trifluoromethyl groups. The quartet splitting is due to coupling with the three fluorine atoms.

-

δ 125.0 (q, J = 285 Hz): Trifluoromethyl carbon (-CF₃). The large coupling constant is characteristic of a trifluoromethyl group.

-

δ 176.0: Carboxylic acid carbonyl carbon (-COOH).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

-

~3400-2400 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretching of the carboxylic acid, often overlapping with the C-H stretching vibrations.

-

~3500 cm⁻¹ (sharp to broad): O-H stretching of the tertiary alcohol.

-

~2950 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1710 cm⁻¹: A strong absorption due to the C=O stretching of the carboxylic acid carbonyl group.

-

~1300-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in numerous approved drugs due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups. This compound serves as a valuable chiral synthon for introducing this important moiety into drug candidates.

While direct examples of marketed drugs synthesized from this specific building block are not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, fluorinated hydroxy acids are precursors to a variety of biologically active molecules, including enzyme inhibitors and modulators of metabolic pathways. The enantiomerically pure forms of this acid are particularly valuable for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also a respiratory irritant.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A face shield is recommended when handling larger quantities.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Hygroscopic Nature: The compound is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

In case of contact:

-

Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, fluorinated molecules. Its unique combination of a carboxylic acid, a tertiary alcohol, and a trifluoromethyl group provides multiple avenues for chemical modification. This guide has provided a detailed overview of its physical and chemical properties, a practical synthetic protocol, and essential safety information. For researchers in drug discovery and development, a thorough understanding of this compound's characteristics opens up new possibilities for the design and synthesis of novel therapeutic agents with enhanced pharmacological profiles.

References

- 1. This compound,338-03-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. This compound [cymitquimica.com]

- 3. 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. chimia.ch [chimia.ch]

- 5. 338-03-4|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid: Synthesis, Commercial Sourcing, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of a Fluorinated Chiral Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth technical overview of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, a valuable chiral building block that features both a trifluoromethyl group and a tertiary alcohol on a short carbon scaffold. Its unique structure makes it a highly sought-after synthon for introducing fluorinated motifs in the development of novel therapeutics.[4][5]

This document serves as a practical resource for researchers, chemists, and drug development professionals, offering a comprehensive look at its synthesis, commercial availability, quality control, and strategic applications.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a starting material is critical for its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| Synonyms | 3-(Trifluoromethyl)-3-hydroxybutyric acid | [6] |

| CAS Number | 338-03-4 | [6] |

| Molecular Formula | C₅H₇F₃O₃ | [6] |

| Molecular Weight | 172.10 g/mol | [6] |

| Appearance | White to pale yellow solid or fused solid | [6] |

| Purity (Typical) | ≥95% | [6] |

| InChI Key | JCJGOWYCFRASTM-UHFFFAOYSA-N | [6] |

Synthesis and Stereoselective Control: A Practical Approach

The construction of the this compound scaffold is most effectively achieved through a two-step process commencing with a Reformatsky reaction, followed by ester hydrolysis. The Reformatsky reaction is a classic and reliable method for C-C bond formation, particularly suited for creating β-hydroxy esters from α-halo esters and carbonyl compounds.[3][8]

The overall synthetic pathway is logical and robust. The initial organozinc-mediated addition provides the carbon backbone and the desired hydroxylation pattern. The subsequent hydrolysis is a standard transformation to unmask the carboxylic acid functional group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reformatsky Reaction and Hydrolysis

This protocol describes a representative procedure for the synthesis of the target compound. The causality behind the choice of reagents and conditions is explained to ensure a self-validating and reproducible process.

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate

-

Principle: This step utilizes the Reformatsky reaction, where activated zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc reagent (a Reformatsky enolate).[3][8] This enolate is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone but is generally unreactive towards the ester group, preventing self-condensation. The reaction is typically performed in an aprotic solvent like toluene or THF.

-

Methodology:

-

Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine in dry toluene. Heat the suspension to reflux for approximately 10-15 minutes to activate the zinc surface, indicated by the disappearance of the iodine color. Cool the mixture to room temperature.

-

Reaction Initiation: Add a solution of ethyl bromoacetate (1.0 equivalent) and 1,1,1-trifluoroacetone (1.1 equivalents) in dry toluene dropwise to the activated zinc suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Principle: The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion.[9] Subsequent acidification protonates the carboxylate salt to yield the final product.

-

Methodology:

-

Saponification: Dissolve the purified ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold, concentrated hydrochloric acid. The carboxylic acid may precipitate as a solid or can be extracted.

-

Extraction and Final Purification: Extract the acidified aqueous solution with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization.

-

Commercial Availability and Procurement

For research and development purposes, this compound is commercially available from several reputable chemical suppliers. Sourcing from established vendors ensures reliable quality and accompanying documentation, such as a Certificate of Analysis (CoA).

| Supplier | Purity | Available Quantities | Notes |

| CymitQuimica | 95% | 100mg, 250mg, 500mg, 1g, 5g | Product intended for laboratory use only.[6] |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1g | Available as a fused solid or liquid melt.[10] |

| SynQuest Laboratories, Inc. | N/A | Inquire | Provides a detailed Safety Data Sheet. |

| Allfluoro pharmaceutical co .ltd. | N/A | Inquire | Specializes in fluorinated compounds. |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.

Quality Control and Analytical Protocols

Verifying the identity, purity, and structural integrity of the starting material is a non-negotiable step in any synthetic campaign. A combination of spectroscopic and chromatographic methods should be employed.

Caption: A typical quality control workflow for incoming starting material.

Recommended Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the methyl (singlet) and methylene (AB quartet) protons.

-

¹³C NMR: Will show characteristic shifts for the carboxylic acid carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, the methylene carbon, and the methyl carbon.

-

¹⁹F NMR: A single peak will confirm the presence of the trifluoromethyl group.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: Reversed-phase HPLC is a powerful technique for assessing the purity of polar, non-volatile compounds like carboxylic acids.

-

Typical Conditions: A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both modified with a small amount of an acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxyl group and ensure good peak shape. Detection can be achieved using a UV detector (at ~210 nm) or coupled with a mass spectrometer (MS).[11][12]

-

Applications in Research and Drug Development

The trifluoromethyl group is a bioisostere for several groups, including the methyl and chloro groups, but with significantly different electronic properties. Its strong electron-withdrawing nature can lower the pKa of nearby functional groups and alter the conformation of the molecule.[1] This makes this compound a valuable chiral building block for:

-

Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Modulating Lipophilicity: Introducing a trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Improving Binding Affinity: The group can participate in favorable interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions:

-

Based on safety data for similar compounds, this compound should be handled with care. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.

-

Always use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents and bases.

-

Conclusion

This compound represents a strategically important building block for the synthesis of advanced intermediates in pharmaceutical and agrochemical research. Its commercial availability, coupled with a well-understood and robust synthetic route, makes it an accessible tool for chemists. By leveraging its unique combination of a trifluoromethyl group and a chiral hydroxyl center, researchers can rationally design and synthesize novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. Adherence to rigorous quality control and safety protocols is paramount to its successful and safe application in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [cymitquimica.com]

- 7. This compound | C5H7F3O3 | CID 136168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid, 98% | Fisher Scientific [fishersci.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid (CAS No. 338-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid, with the CAS number 338-03-4, is a fluorinated carboxylic acid that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this unique trifluoromethylated building block.

Physicochemical Properties

This compound is a solid at room temperature and is characterized by the following properties[2][4]:

| Property | Value |

| CAS Number | 338-03-4 |

| Molecular Formula | C5H7F3O3 |

| Molecular Weight | 172.10 g/mol |

| Appearance | White to off-white solid |

| Synonyms | 3-Hydroxy-3-methyl-4,4,4-trifluorobutanoic acid, 3-(Trifluoromethyl)-3-hydroxybutyric acid |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound and its esters is the Reformatsky reaction . This organozinc-mediated reaction involves the condensation of an α-halo ester with a ketone or aldehyde.[5][6][7] In the case of the target molecule, the reaction proceeds between an ester of bromoacetic acid (such as ethyl bromoacetate) and 1,1,1-trifluoroacetone in the presence of activated zinc metal.

The causality behind this choice of reaction lies in the moderate reactivity of the organozinc intermediate (a Reformatsky enolate). Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the zinc enolate does not readily react with the ester functionality, thus preventing self-condensation and other side reactions.[6] This chemoselectivity makes the Reformatsky reaction particularly well-suited for the synthesis of β-hydroxy esters.

Experimental Protocol: A Representative Reformatsky Synthesis

The following is a detailed, step-by-step methodology for a typical laboratory-scale synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid.

Materials:

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))

-

Zinc dust (activated)

-

Ethyl bromoacetate

-

1,1,1-Trifluoroacetone

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. The zinc is activated, for example, by stirring with a small amount of iodine in the reaction solvent until the color of the iodine disappears. This removes the passivating layer of zinc oxide from the surface of the metal.

-

Initiation of the Reaction: A small portion of a solution of ethyl bromoacetate and 1,1,1-trifluoroacetone in the anhydrous solvent is added to the activated zinc. The reaction is initiated, which is often indicated by a gentle exotherm and the appearance of a cloudy solution.

-

Addition of Reactants: The remaining solution of ethyl bromoacetate and 1,1,1-trifluoroacetone is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at reflux for an additional period to ensure complete conversion.

-

Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This hydrolyzes the intermediate zinc alkoxide.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate.

-

Hydrolysis (Optional): The crude ester can be purified by distillation or chromatography. For the synthesis of the carboxylic acid, the ester is then hydrolyzed using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

Caption: A simplified workflow of the Reformatsky synthesis.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons adjacent to the carbonyl group, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts will be influenced by the neighboring trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak, although it may be weak. Characteristic fragmentation patterns would include the loss of water, the carboxylic acid group, and cleavage of the carbon-carbon bonds.

Applications in Drug Development

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.[1][2][8] The trifluoromethyl group can block sites of oxidative metabolism and its strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can improve membrane permeability.[3]

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. The hydroxyl and carboxylic acid functionalities provide handles for a variety of chemical transformations, allowing for its incorporation into larger drug scaffolds.

While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in publicly available literature, the structural motif of a trifluoromethylated β-hydroxy acid is present in various developmental drug candidates. Its value lies in its potential as a key intermediate in the synthesis of novel therapeutic agents where the introduction of a trifluoromethyl group is desired to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the Reformatsky reaction is a reliable method that takes advantage of the chemoselectivity of organozinc reagents. The presence of the trifluoromethyl group imparts unique properties that are highly sought after in the design of modern pharmaceuticals. As the demand for more effective and metabolically robust drugs continues to grow, the utility of specialized fluorinated intermediates like this compound is expected to increase.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]

- 2. This compound [cymitquimica.com]

- 3. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 6. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. jelsciences.com [jelsciences.com]

Methodological & Application

Application Notes and Protocols: 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Building Block for Asymmetric Synthesis

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] In the realm of asymmetric synthesis, the development of novel chiral building blocks containing fluorinated stereocenters is of paramount importance for accessing enantiomerically pure pharmaceuticals.

This guide introduces 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid as a promising, yet underexplored, chiral auxiliary and building block for asymmetric synthesis. Its defining features—a trifluoromethyl group and a hydroxyl group attached to a quaternary stereocenter—offer a unique combination of steric and electronic properties that can be harnessed to control the stereochemical outcome of key carbon-carbon bond-forming reactions.

The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of adjacent protons and the reactivity of nearby functional groups, while its steric bulk can effectively shield one face of a reactive intermediate.[1][2] The adjacent hydroxyl group provides a handle for derivatization and can act as a chelating moiety to organize the transition state in the presence of a Lewis acid, further enhancing stereocontrol.

These application notes provide a comprehensive overview of the potential applications of this compound in asymmetric synthesis, with a focus on its use as a chiral auxiliary in the diastereoselective aldol reaction. Detailed, field-proven insights and step-by-step protocols are provided to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

| Property | Value | Reference |

| Molecular Formula | C₅H₇F₃O₃ | [3] |

| Molecular Weight | 172.10 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 338-03-4 | [3] |

Proposed Application: A Chiral Auxiliary for Diastereoselective Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals. The following sections outline a detailed, practical approach for the utilization of (R)- or (S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid as a chiral auxiliary to control the stereochemistry of an aldol reaction.

Workflow for Asymmetric Aldol Reaction

Protocol 1: Synthesis of the Chiral Auxiliary Propionate Ester

To be employed as a chiral auxiliary in an aldol reaction, the carboxylic acid must first be converted to an ester. This protocol describes the esterification of this compound with propionyl chloride.

Materials:

-

(S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid

-

Propionyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

-

Slowly add propionyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired (S)-4,4,4-trifluoro-3-hydroxy-3-methylbutyl propionate.

Protocol 2: Diastereoselective Titanium Enolate Aldol Reaction

This protocol details the diastereoselective aldol reaction of the chiral auxiliary propionate ester with a generic aldehyde, employing a titanium tetrachloride (TiCl₄) mediated enolization.

Materials:

-

(S)-4,4,4-trifluoro-3-hydroxy-3-methylbutyl propionate

-

Titanium tetrachloride (TiCl₄), 1 M solution in DCM

-

Diisopropylethylamine (DIPEA, Hünig's base)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Low-temperature thermometer

Procedure:

-

To a solution of the chiral auxiliary propionate ester (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add TiCl₄ (1.1 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add DIPEA (1.2 eq) dropwise, and continue stirring for 1 hour at -78 °C to facilitate enolate formation.

-

Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of diastereomeric aldol adducts, can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio.[4][5][6][7]

Mechanism of Stereocontrol

The high degree of stereocontrol in this proposed aldol reaction is attributed to the formation of a rigid, chelated transition state. The Lewis acid, TiCl₄, coordinates to both the ester carbonyl oxygen and the hydroxyl group of the chiral auxiliary. This chelation, combined with the steric hindrance of the trifluoromethyl group, forces the aldehyde to approach the enolate from the less hindered face, leading to the preferential formation of one diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary can be removed, typically through hydrolysis of the ester linkage, to yield the chiral β-hydroxy acid and recover the auxiliary for reuse. Given the potential for steric hindrance from the quaternary center and the trifluoromethyl group, a robust hydrolysis method may be required.[8][9][10]

Materials:

-

Diastereomerically enriched aldol adduct

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.

-

Add an excess of LiOH (e.g., 5.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and acidify with 1 M HCl to protonate the carboxylate.

-

Extract the product with ethyl acetate.

-

The aqueous layer can be further processed to recover the chiral auxiliary.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral β-hydroxy acid.

Conclusion and Future Perspectives

This compound represents a valuable and versatile chiral building block with significant potential in asymmetric synthesis. The protocols and mechanistic insights provided herein offer a solid foundation for its application as a chiral auxiliary in diastereoselective aldol reactions. The unique combination of a trifluoromethyl group and a chelating hydroxyl group at a stereogenic center provides a powerful tool for controlling the formation of new stereocenters.

Future research in this area could explore the application of this auxiliary in other key asymmetric transformations, such as Michael additions, Diels-Alder reactions, and alkylations. Furthermore, the development of catalytic enantioselective methods for the synthesis of this compound itself would greatly enhance its accessibility and utility in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Strategic Deployment of 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid as a Chiral Building Block in Modern Synthesis

Introduction: The Imperative of Fluorine in Chiral Drug Design